cis-Ned-19 Methyl Ester
Description
cis-Ned-19 Methyl Ester is a synthetic compound with the molecular formula C₃₁H₃₃FN₄O₃ and a molecular weight of 528.62 g/mol . Its IUPAC name is (1R,3R)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester. The compound features a complex structure incorporating a pyridoindole core, a fluorophenyl-piperazinyl group, and a methoxy-substituted aromatic ring .
This compound is classified as a controlled product with stringent handling requirements, including precise documentation and short shelf-life considerations . It is typically used as a reference standard in analytical chemistry and biochemical assays, particularly in studies involving membrane receptors, signal transduction, or enzyme inhibition .
Properties
CAS No. |
1137264-04-0 |
|---|---|
Molecular Formula |
C31H33FN4O3 |
Molecular Weight |
528.628 |
IUPAC Name |
methyl (1R,3R)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C31H33FN4O3/c1-38-28-12-11-20(17-21(28)19-35-13-15-36(16-14-35)27-10-6-4-8-24(27)32)29-30-23(18-26(34-29)31(37)39-2)22-7-3-5-9-25(22)33-30/h3-12,17,26,29,33-34H,13-16,18-19H2,1-2H3/t26-,29-/m1/s1 |
InChI Key |
NBQAXYMLTXNBOS-GGXMVOPNSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |
Synonyms |
(1R,3R)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Ned-19 Methyl Ester involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often require specialized knowledge in organic chemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: cis-Ned-19 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
cis-Ned-19 Methyl Ester is utilized in various scientific research fields, including:
Chemistry: Used as a reference material and in the synthesis of complex organic molecules.
Biology: Employed in studies involving cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Used in the production of high-quality reference materials and proficiency testing
Mechanism of Action
The mechanism of action of cis-Ned-19 Methyl Ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares cis-Ned-19 Methyl Ester with three analogous methyl esters, focusing on molecular properties, structural features, and applications:
Key Observations:
Structural Complexity: this compound exhibits significantly greater structural complexity compared to the fatty acid methyl esters (e.g., cis-11-eicosenoic and cis-13-octadecenoic). In contrast, the fatty acid esters are linear molecules primarily used in lipid research or industrial applications .
Functional Groups :
The fluorine atom in cis-Ned-19 enhances its metabolic stability and may influence electronic interactions with target proteins . The absence of halogens or heterocycles in the fatty acid esters limits their bioactivity, relegating them to analytical or material science roles .
Molecular Weight and Applications :
cis-Ned-19’s higher molecular weight (528.62 vs. ~296–316 g/mol) correlates with its use in targeted biochemical studies , whereas lower-weight esters serve as analytical standards or model compounds for lipid behavior .
Regulatory and Handling Differences : cis-Ned-19 requires specialized handling due to its controlled status and instability, unlike the more stable fatty acid esters . Sandaracopimaric Acid Methyl Ester, a diterpene derivative, shares moderate stability concerns but is less regulated .
Q & A
Q. How can researchers address ethical and reproducibility challenges in methyl ester studies?
- Methodological Answer :
- Data Transparency : Share raw datasets via repositories (e.g., Zenodo) with DOI links .
- Reagent Validation : Cross-check chemical purity with independent assays (e.g., titration for catalyst activity).
- Ethical Reporting : Disclose funding sources and potential conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
